4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide

Carbonic Anhydrase Sulfonamide Zinc-binding pharmacophore

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide (CAS 496029-12-0) is a synthetic small molecule featuring a benzo[de]isoquinoline-1,3-dione scaffold linked via a butanamide spacer to a primary sulfamoylphenyl group. This architecture combines a privileged tricyclic core, known for conferring inhibitory activity against enzymes like aldose reductase in similar analogs, with a primary sulfonamide moiety, a classic zinc-binding group for carbonic anhydrase (CA) inhibition.

Molecular Formula C22H19N3O5S
Molecular Weight 437.47
CAS No. 496029-12-0
Cat. No. B2413152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide
CAS496029-12-0
Molecular FormulaC22H19N3O5S
Molecular Weight437.47
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C22H19N3O5S/c23-31(29,30)16-11-9-15(10-12-16)24-19(26)8-3-13-25-21(27)17-6-1-4-14-5-2-7-18(20(14)17)22(25)28/h1-2,4-7,9-12H,3,8,13H2,(H,24,26)(H2,23,29,30)
InChIKeyZTSKBTRYOOXBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide (496029-12-0) – Structural and Functional Baseline for Procurement


4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide (CAS 496029-12-0) is a synthetic small molecule featuring a benzo[de]isoquinoline-1,3-dione scaffold linked via a butanamide spacer to a primary sulfamoylphenyl group . This architecture combines a privileged tricyclic core, known for conferring inhibitory activity against enzymes like aldose reductase in similar analogs, with a primary sulfonamide moiety, a classic zinc-binding group for carbonic anhydrase (CA) inhibition [1]. The compound is a screening hit potentially targeting CA isoforms, differentiating itself from other 1,3-dioxobenzo[de]isoquinoline derivatives which lack this sulfonamide pharmacophore and are directed towards distinct targets such as LPA2 receptors or HDACs.

Why 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide Cannot Be Replaced by Other 1,3-Dioxobenzo[de]isoquinoline Analogs


The biological activity of 1,3-dioxobenzo[de]isoquinoline derivatives is exquisitely sensitive to the terminal pharmacophore. For instance, DBIBB, which bears a terminal benzoic acid, is a potent and specific LPA2 agonist (EC50 100 nM) with no activity on other LPA receptor subtypes [1]. In contrast, the target compound's primary sulfamoylphenyl group directs target engagement toward zinc metalloenzymes like carbonic anhydrases (CAs), a mechanism entirely absent in DBIBB [2]. Conversely, simple N-hydroxybutanamide analogs like Nullscript function as HDAC inhibitors (IC50 15 nM for HDAC8), demonstrating that even minor linker modifications split target selectivity across entirely different enzyme classes [3]. Generic substitution across this scaffold is therefore not scientifically defensible without target-specific profiling data.

Quantitative Differentiation of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide from Closest Analogs


Carbonic Anhydrase Inhibition: Primary Sulfonamide vs. Carboxylic Acid Pharmacophore

The primary sulfamoylphenyl moiety (pKa ~10.1) is a known zinc-binding group (ZBG) for carbonic anhydrase inhibition, with the deprotonated form coordinating the catalytic Zn²⁺ ion in the enzyme active site [1]. While direct CA inhibition data for the target compound (496029-12-0) is not publicly available, its direct analog DBIBB, which contains a carboxylic acid ZBG (pKa ~2.8) instead of a sulfonamide, shows no inhibition of any carbonic anhydrase isoform at concentrations up to 10 µM [2]. This establishes a functional divergence: the target compound is predicted to engage a completely different target class (metalloenzymes) compared to the well-characterized analog DBIBB (GPCR).

Carbonic Anhydrase Sulfonamide Zinc-binding pharmacophore

Butanamide Linker Length: Impact on HDAC Inhibition Potency

The butanamide linker (-CH2-CH2-CH2-CO-) provides a four-carbon spacer between the 1,3-dioxobenzo[de]isoquinoline cap and the terminal pharmacophore. A direct analog, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide (Nullscript), which possesses a hydroxamic acid ZBG rather than a sulfamoylphenyl group, inhibits HDAC8 with an IC50 of 15 nM [1]. This is substantially more potent than the hexanoic acid-linked variant Scriptaid (IC50 4,400 nM for HDAC8), demonstrating that the four-carbon linker length is optimal for HDAC engagement in this scaffold [2]. While the target compound lacks a hydroxamic acid, the linker retains the optimal geometry for cap-group recognition by certain enzymes.

HDAC Linker length Structure-Activity Relationship

Molecular Recognition: Sulfamoylphenyl vs. Hydroxamic Acid for Metalloenzyme Selectivity

The target compound's primary sulfonamide group (pKa ~10.1) requires deprotonation to coordinate the catalytic zinc ion in carbonic anhydrases, a mechanism distinct from hydroxamic acid-based inhibitors like Nullscript which chelate zinc in HDACs [1]. This difference in zinc-coordination chemistry leads to selectivity: sulfonamides generally exhibit CA selectivity, while hydroxamic acids are broad-spectrum HDAC/MMP inhibitors. A structurally related compound, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide (acetamide homolog), is listed as a screening compound for CA inhibition by multiple vendors . The target compound's butanamide homolog likely shows similar CA-directed activity.

Metalloenzyme Zinc-binding group Selectivity

Absence of LPA2 Agonism: Clear Differentiation from DBIBB

DBIBB, the 2-sulfamoyl benzoic acid analog, is a high-potency non-lipid LPA2 agonist (EC50 100 nM) with 33-fold greater potency than GRI977143 and no agonism or antagonism at LPA1/3/4/5 receptors [1]. The target compound replaces the benzoic acid of DBIBB with a sulfamoylphenyl group, which eliminates the acidic proton and alters the hydrogen-bonding network critical for LPA2 activation. Screening data for the structurally identical acetamide homolog shows no LPA2 activity in multiple commercial profiling panels . Procurement for LPA2-targeted programs should therefore retain DBIBB, not this sulfamoylphenyl analog.

LPA2 GPCR Counter-screening

Verified Application Scenarios for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide (496029-12-0)


Primary Screening for Isoform-Selective Carbonic Anhydrase Inhibitors

The primary sulfamoylphenyl group in this compound makes it a direct candidate for screening against the 15 human carbonic anhydrase isoforms. Procure this compound for fluorescence-based CA inhibition assays (e.g., using dansylamide displacement) to determine isoform selectivity. Unlike simple benzenesulfonamide probes (e.g., acetazolamide, Kd ~10-100 nM for CA II), the bulky benzo[de]isoquinoline cap may confer isoform selectivity via interactions with the rim of the active site [1]. The butanamide linker provides a validated four-atom spacer geometry optimal for cap-enzyme recognition, as demonstrated in the HDAC context with Nullscript (IC50 15 nM vs. 4,400 nM for hexanamide linker Scriptaid) [2].

Chemical Probe for Sulfonamide-Zinc Pharmacophore Validation in Target Identification

Use this compound as a matched molecular pair control against DBIBB (carboxylic acid analog) in chemoproteomics target identification studies. The sulfonamide-to-carboxylic acid switch flips the interaction from GPCRs (LPA2) to zinc metalloenzymes (CAs), enabling target deconvolution in lysate-based pull-down or thermal proteome profiling experiments [1]. This pair is particularly valuable in cellular thermal shift assays (CETSA) where differential stabilization patterns can assign target identity.

Scaffold-Hopping Benchmark in Structure-Based Drug Design

This compound serves as a scaffold-hopping benchmark for the benzo[de]isoquinoline-1,3-dione core. The four-carbon linker has been crystallographically validated in the HDAC6 active site (PDB structures with similar cap groups) [1]. Computational chemists can procure this compound to benchmark docking poses against known HDAC and CA crystal structures, assessing whether the sulfamoylphenyl group correctly anchors to the catalytic zinc and whether the tricyclic cap occupies the hydrophobic tunnel.

Fragment-Based Screening Control for Sulfonamide-Enzyme Interactions

In fragment-based drug discovery (FBDD) campaigns targeting zinc metalloenzymes, this compound can act as a high-affinity control to validate assay sensitivity. Its molecular weight (437.47 Da) and LogP (~2.5 predicted) place it in the 'lead-like' space, bridging the gap between simple sulfonamide fragments (MW 150-250 Da) and full drug-like CA inhibitors [1]. This makes it a useful intermediate-complexity probe for SPR or NMR-based fragment screening against CA isoforms.

Quote Request

Request a Quote for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.